
Iotroxic acid
Overview
Description
Iotroxic acid, also known by its trade names Biliscopin and Telebrix Hystero, is a radiopaque contrast agent primarily used in diagnostic imaging procedures. This compound is an iodinated contrast medium, which means it contains iodine, a substance that is opaque to X-rays. This compound has been utilized in various imaging techniques such as intravenous cholangiography and computed tomography scans to improve the visibility of internal structures . Its main mechanism of action involves enhancing the contrast of certain tissues in X-ray-based imaging. The primary targets of this compound are hepatobiliary structures, the gallbladder, and the bile ducts .
Preparation Methods
The synthesis of iotroxic acid involves multiple steps, starting with the iodination of benzoic acid derivatives. The key steps include:
Iodination: The introduction of iodine atoms into the benzoic acid structure.
Acylation: The addition of acyl groups to form acylaminobenzoic acid derivatives.
Esterification: The conversion of carboxylic acid groups into ester groups.
Amidation: The formation of amide bonds to link different parts of the molecule.
Industrial production methods typically involve large-scale chemical reactions under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Iotroxic acid undergoes several types of chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions include various iodinated derivatives and acylaminobenzoic acid compounds .
Scientific Research Applications
Iotroxic acid has a wide range of scientific research applications, including:
Chemistry: Used as a contrast agent in various analytical techniques to study the structure and function of chemical compounds.
Biology: Employed in imaging studies to visualize biological tissues and organs, particularly the hepatobiliary system.
Medicine: Utilized in diagnostic imaging procedures to detect abnormalities such as blockages, stones, or tumors in the gallbladder and bile ducts.
Industry: Applied in the development of new imaging technologies and contrast agents
Mechanism of Action
The mechanism of action of iotroxic acid revolves around its ability to absorb X-rays due to its iodine content. Once administered, the iodine atoms within this compound attenuate X-rays, rendering the structures containing the contrast agent as lighter or more defined on the resulting images. This property is particularly beneficial in visualizing the biliary system, where the contrast agent is concentrated. Upon administration, this compound is selectively taken up by the liver and excreted into the bile, which flows into the gallbladder and intestines. This selective uptake and excretion enhance the visualization of the biliary ducts, gallbladder, and any associated abnormalities when subjected to X-ray or computed tomography imaging .
Comparison with Similar Compounds
Iotroxic acid is unique among contrast agents due to its specific targeting abilities and relatively stable safety profile. Similar compounds include:
Iopamidol: Another iodinated contrast agent used in various imaging procedures.
Iothalamic acid: A contrast agent used in radiographic studies.
Diatrizoic acid: Commonly used in angiography and urography.
Iohexol: A non-ionic contrast agent used in computed tomography.
Iomeprol: Used in various diagnostic imaging techniques.
Iopromide: Another non-ionic contrast agent used in radiographic studies
Each of these compounds has its own unique properties and applications, but this compound is particularly noted for its effectiveness in visualizing the biliary system .
Biological Activity
Iotroxic acid, a contrast medium primarily used in medical imaging, particularly cholangiography, has shown significant biological activity that warrants detailed exploration. This article presents an overview of its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
Chemical Structure and Properties
This compound is classified as an acylaminobenzoic acid derivative, with the chemical formula . It is characterized by its tri-iodinated structure, which contributes to its radiopaque properties essential for imaging procedures. The molecular weight averages around 1215.81 g/mol .
This compound functions primarily as a contrast agent due to its ability to absorb X-rays. The iodine atoms in its structure enhance the contrast between different tissues during imaging, allowing for clearer visualization of the biliary system. This mechanism is crucial in diagnosing various conditions related to the liver and bile ducts .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid distribution and elimination following intravenous administration. Key pharmacokinetic parameters include:
- Volume of Distribution (Vd) : High distribution in tissues due to its lipophilic nature.
- Half-life : Approximately 60 minutes, indicating quick clearance from the bloodstream.
- Excretion : Primarily through the kidneys, with about 90% of the administered dose recovered in urine within 24 hours .
Clinical Efficacy
Several studies have demonstrated the efficacy of this compound in clinical settings:
- Comparative Studies : In a double-blind study involving 400 patients, this compound was found to provide superior visualization of the gallbladder and bile ducts compared to other agents like iodoxamate. It achieved earlier adequate visualization due to a higher rate of biliary excretion (P < 0.05) .
- Side Effect Profile : The incidence of side effects was lower in patients receiving this compound (11.6%) compared to those receiving iodoxamate (16.4%), suggesting a better tolerance profile for this compound .
Safety Profile
While generally well-tolerated, this compound can cause adverse reactions typical of iodinated contrast agents. Common side effects include:
- Allergic reactions (e.g., urticaria)
- Nephrotoxicity, particularly in patients with pre-existing renal impairment
- Cardiovascular effects such as hypotension or arrhythmias in sensitive populations .
Case Studies
- Cholegraphy Efficacy : A clinical trial involving drip infusion cholegraphy with this compound showed effective opacification of biliary structures, supporting its use as a reliable imaging agent .
- Adverse Reaction Management : In patients with asthma or cardiovascular conditions, pre-treatment assessments are recommended to mitigate risks associated with iodinated contrast media .
Summary Table of Biological Activities
Activity Type | Details |
---|---|
Contrast Imaging | Effective in cholangiography and other radiological procedures |
Pharmacokinetics | Rapid distribution; high renal excretion |
Efficacy | Superior visualization compared to other agents |
Side Effects | Lower incidence compared to similar agents |
Safety Concerns | Risk in patients with renal or cardiovascular issues |
Q & A
Basic Research Questions
Q. What standardized analytical methods are used to assess the purity of Iotroxic Acid in pharmaceutical formulations?
- Methodological Answer : Purity assessment involves multiple techniques:
- Absorbance Testing : Dissolve 0.5 g in sodium hydroxide TS, mix with toluene, and measure absorbance (≤0.22 at specified wavelengths) to detect impurities .
- Iodine Content Quantification : Use potentiometric titration with 0.001 mol/L silver nitrate to determine free iodine ions (limit: ≤0.004% on anhydrous basis) .
- Thin-Layer Chromatography (TLC) : Spot samples on silica gel plates and develop with a toluene-acetone-formic acid (6:4:1) solvent system to identify related substances .
- HPLC with Internal Standards : Quantify using peak area ratios of this compound to internal standards (e.g., isothiazole acid) under optimized mobile phase conditions .
Q. How are heavy metal contaminants controlled during this compound synthesis or quality control?
- Methodological Answer :
- Residue on Ignition Test : Heat 1.0 g of this compound strongly, then analyze residues using Method 2 for heavy metals (e.g., lead). The control solution must not exceed 10 ppm .
- Validation : Cross-validate results with inductively coupled plasma mass spectrometry (ICP-MS) for trace metal detection.
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity results when using TLC versus HPLC for this compound analysis?
- Methodological Answer :
- System Suitability : For TLC, ensure consistent solvent migration distances (~15 cm) and UV detection (254 nm). For HPLC, validate column efficiency and retention time reproducibility .
- Comparative Studies : Conduct parallel analyses using both methods on spiked samples with known impurities. Statistically evaluate precision (e.g., %RSD) and detection limits .
- Root-Cause Analysis : Investigate solvent polarity effects in TLC or mobile phase pH in HPLC that may selectively elute/degrade impurities .
Q. What strategies optimize this compound synthesis to minimize by-products and improve yield?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR or NMR to track ether/amide bond formation between diethylene glycol, chloroacetic acid, and 3-amino-2,4,6-triiodobenzoic acid .
- Purification Steps : Implement recrystallization with methanol-ethanol mixtures to remove unreacted precursors.
- By-Product Analysis : Characterize side products (e.g., free iodine ions) via titration and adjust stoichiometric ratios or catalyst concentrations .
Q. What methodological considerations are critical for designing stability studies of this compound under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store samples in light-resistant, tight containers to prevent photodegradation. Use UV-Vis spectroscopy to monitor absorbance changes over time .
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 6 months, analyzing samples monthly via HPLC for degradation peaks .
- Degradation Pathway Identification : Employ LC-MS/MS to characterize breakdown products (e.g., deiodinated derivatives) and propose reaction mechanisms .
Q. How does the diionic dimeric structure of this compound influence its efficacy as a contrast agent compared to monomeric analogs?
- Methodological Answer :
- Iodine Density : The dimeric structure provides six iodine atoms per molecule, enhancing X-ray attenuation. Compare imaging contrast intensity in vitro using phantom models .
- Solubility and Toxicity : Evaluate solubility in meglumine solutions and biliary excretion rates in animal models to correlate structure-biodistribution relationships .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting data on the thermal degradation kinetics of this compound?
- Methodological Answer :
- Kinetic Modeling : Apply Arrhenius equations to degradation data at multiple temperatures (e.g., 25°C, 40°C, 60°C) to calculate activation energy and predict shelf life .
- Multi-Lab Validation : Collaborate with independent labs to replicate studies using standardized protocols (e.g., USP guidelines for residue testing) .
Q. What advanced techniques validate the identity of novel this compound derivatives in structural modification studies?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of derivatives.
- X-ray Crystallography : Resolve crystal structures to verify iodine substitution patterns and dimeric conformation .
- NMR Relaxivity Studies : Assess impact of structural changes on proton relaxation rates for MRI contrast potential .
Properties
CAS No. |
51022-74-3 |
---|---|
Molecular Formula |
C22H18I6N2O9 |
Molecular Weight |
1215.8 g/mol |
IUPAC Name |
3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI Key |
JXMIBUGMYLQZGO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Key on ui other cas no. |
51022-74-3 |
Synonyms |
iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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